2-fluoro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
2-fluoro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features a benzoxazole ring, a phenol group, and halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved through the condensation of 2-aminophenol with 3-iodobenzoic acid under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Imino Group: The imino group is formed by the condensation of the benzoxazole derivative with 2-fluoro-6-formylphenol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinone derivatives.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The halogen atoms (fluorine and iodine) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenol or benzoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of halogen atoms can also facilitate halogen bonding, which can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-6-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 2-fluoro-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- 2-fluoro-6-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
Uniqueness
The uniqueness of 2-fluoro-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol lies in the presence of the iodine atom, which can participate in unique interactions such as halogen bonding. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different halogen substituents.
Properties
CAS No. |
310459-45-1 |
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Molecular Formula |
C20H12FIN2O2 |
Molecular Weight |
458.2 g/mol |
IUPAC Name |
2-fluoro-6-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12FIN2O2/c21-16-6-2-4-13(19(16)25)11-23-15-7-8-18-17(10-15)24-20(26-18)12-3-1-5-14(22)9-12/h1-11,25H |
InChI Key |
DERMLEQKKJGCNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC=C4)F)O |
Origin of Product |
United States |
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